molecular formula C24H28N6O3S B612014 Sulfatinib CAS No. 1308672-74-3

Sulfatinib

Número de catálogo: B612014
Número CAS: 1308672-74-3
Peso molecular: 480.6 g/mol
Clave InChI: TTZSNFLLYPYKIL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Las aplicaciones de surufatinib se extienden más allá del tratamiento del cáncer:

    Química: Los investigadores estudian sus propiedades químicas, estabilidad y reactividad.

    Biología: Las investigaciones exploran sus efectos en las vías celulares y la expresión genética.

    Medicina: Los ensayos clínicos evalúan su eficacia contra varios tipos de tumores.

    Industria: El potencial de surufatinib como agente terapéutico impulsa el interés en el desarrollo farmacéutico.

Mecanismo De Acción

El mecanismo de surufatinib implica la focalización de receptores específicos:

    VEGFR1, 2, 3: Inhibición de los receptores del factor de crecimiento endotelial vascular.

    FGFR1: Bloqueo del receptor del factor de crecimiento de fibroblastos 1.

    CSF1R: Antagonismo del receptor del factor estimulante de colonias 1.

Análisis Bioquímico

Biochemical Properties

Sulfatinib interacts with several enzymes and proteins. It selectively targets VEGFR 1, 2, and 3, FGFR1, and CSF-1R . These interactions play a crucial role in its function as an angio-immuno kinase inhibitor . The nature of these interactions involves the inhibition of these receptors, thereby blocking the signaling pathways they are involved in .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it suppresses osteosarcoma proliferation and invasion by inhibiting epithelial–mesenchymal transition (EMT) by blocking the secretion of basic fibroblast growth factor (bFGF) in an autocrine manner .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by selectively targeting and inhibiting VEGFR 1, 2, and 3, FGFR1, and CSF-1R . This dual action of targeting tumor angiogenesis (through VEGFR and FGFR1 inhibition) and tumor immune evasion (through inhibition of CSF-1R) enhances its antitumor activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It exhibits an acceptable safety profile and encouraging antitumor activity in patients with advanced solid tumors, particularly neuroendocrine tumors . The recommended dosage is 300 mg once daily in continuous 28-day cycles until disease progression or unacceptable toxicity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It demonstrated potent tumor growth inhibition in multiple human xenograft models and decreased CD31 expression remarkably, suggesting strong inhibition on angiogenesis through VEGFR and FGFR signaling .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes metabolism by N-demethylation, mono-oxidation, glucuronidation, and carboxylation, with several metabolites detected in plasma .

Métodos De Preparación

Rutas sintéticas: La ruta sintética para surufatinib involucra varios pasos

    Materiales de partida: La síntesis comienza con materiales de partida adecuados.

    Pasos clave: Estos incluyen reacciones de ciclación, transformaciones de grupos funcionales y pasos de purificación.

    Producto final: Surufatinib se obtiene después de la finalización de la secuencia sintética.

Producción industrial: Los métodos de producción industrial son propietarios, pero probablemente impliquen procesos de síntesis a gran escala, purificación y control de calidad.

Análisis De Reacciones Químicas

Tipos de reacciones: Surufatinib se somete a varias reacciones químicas, incluyendo:

    Oxidación: Transformaciones oxidativas de grupos funcionales específicos.

    Reducción: Reducción de ciertas unidades.

    Sustitución: Reacciones de sustitución en posiciones específicas.

Reactivos y condiciones comunes:

    Oxidación: Reactivos como peróxidos, cromatos o catalizadores metálicos.

    Reducción: Gas hidrógeno (H₂) con un catalizador adecuado.

    Sustitución: Agentes halogenantes (por ejemplo, bromo, cloro).

Productos principales: Los productos principales formados durante estas reacciones dependen de las condiciones de reacción específicas y los materiales de partida. Se necesitarían estudios detallados para identificarlos de forma concluyente.

Comparación Con Compuestos Similares

Si bien no tengo una lista completa de compuestos similares, la singularidad de surufatinib radica en su actividad multidiana contra VEGFR, FGFR y CSF1R. La investigación adicional podría revelar compuestos adicionales con perfiles similares.

Actividad Biológica

Sulfatinib, also known as surufatinib, is a novel oral tyrosine kinase inhibitor (TKI) that targets multiple pathways involved in tumor growth and immune modulation. It selectively inhibits fibroblast growth factor receptors (FGFR), colony-stimulating factor-1 receptor (CSF-1R), and vascular endothelial growth factor receptors (VEGFR1-3). This multi-targeted approach positions this compound as a promising therapeutic option for various malignancies, particularly neuroendocrine tumors (NETs) and osteosarcoma.

This compound's biological activity is primarily attributed to its ability to inhibit angiogenesis and modulate the tumor microenvironment (TME). The compound exerts its effects through several mechanisms:

  • Inhibition of Tumor Cell Proliferation : this compound has been shown to suppress the proliferation of cancer cells by blocking key signaling pathways associated with tumor growth.
  • Impact on Tumor Microenvironment : It plays a dual role by not only targeting tumor cells but also modulating the TME. This includes inhibiting the epithelial-mesenchymal transition (EMT), reducing macrophage polarization towards the immunosuppressive M2 phenotype, and decreasing the recruitment of skeletal stem cells (SSCs) that contribute to tumor progression .
  • Immune Modulation : By reducing immunosuppressive cell populations such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), this compound enhances cytotoxic T-cell infiltration in tumors, thereby promoting an anti-tumor immune response .

Clinical Efficacy

This compound has demonstrated promising clinical efficacy in several studies:

Neuroendocrine Tumors

A Phase I clinical trial evaluated this compound in patients with advanced solid tumors, particularly NETs. Key findings include:

  • Objective Response Rate (ORR) : Among 81 patients treated, 16% achieved a partial response, while 91.4% had stable disease .
  • Safety Profile : The most common adverse events included proteinuria, hypertension, and gastrointestinal disturbances. The maximum tolerated dose was not reached, indicating a favorable safety margin .

Osteosarcoma

Preclinical studies have highlighted this compound's potential in treating osteosarcoma:

  • Cell Migration and Invasion : this compound significantly inhibited the migration and invasion of osteosarcoma cells by disrupting EMT processes and modulating the TME .
  • Immunological Effects : Systemic treatment resulted in reduced immunosuppressive cell populations and increased immune activation within the tumor .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in various studies:

ParameterValue
Bioavailability~40.3% after oral administration
MetabolismPrimarily via CYP3A4
ExcretionMainly fecal (88%)
Maximum Concentration (Cmax)Varies with formulation
Time to Maximum Concentration (Tmax)1.8 to 3.5 hours

The pharmacokinetics indicate significant inter-subject variability, which is important for dose optimization in clinical settings .

Case Studies

  • Phase Ib/II Study in NETs :
    • Conducted across multiple centers in China.
    • Enrolled patients with grade 1 or 2 NETs who had failed previous treatments.
    • Results showed an ORR of 16% with a DCR of 91.4%, demonstrating this compound's effectiveness in this patient population .
  • Osteosarcoma Preclinical Trials :
    • Investigated the dual role of this compound on tumor cells and TME.
    • Results indicated significant inhibition of cell migration and changes in immune cell populations within the TME .

Propiedades

IUPAC Name

N-[2-(dimethylamino)ethyl]-1-[3-[[4-[(2-methyl-1H-indol-5-yl)oxy]pyrimidin-2-yl]amino]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O3S/c1-17-13-19-15-21(7-8-22(19)27-17)33-23-9-10-25-24(29-23)28-20-6-4-5-18(14-20)16-34(31,32)26-11-12-30(2)3/h4-10,13-15,26-27H,11-12,16H2,1-3H3,(H,25,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZSNFLLYPYKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)OC3=NC(=NC=C3)NC4=CC=CC(=C4)CS(=O)(=O)NCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1308672-74-3
Record name Surufatinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1308672743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Surufatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15106
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SURUFATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2K5L1L8S9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The title compound of Formula A can be synthesized as the crude product of the compound of Formula A by the reaction of Compound 3 with 1-(3-aminophenyl)-N-(2-(dimethylamino)ethyl)methane-sulfonamide (Compound 4) in the presence of an acid, such as but not limited to acetic acid, formic acid, HCl, H2SO4, toluenesulfonic acid, trifluoroacetic acid, or ethanesulfonic acid acidic, and in a solvent, such as but not limited to, N,N-dimethylformamide (DMF), acetonitrile, tetrahydrofuran, ethanol, isopropanol, or toluene. The reaction can be carried out at a suitable temperature, such as a temperature ranging from 40 to 100° C.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.